molecular formula C11H14ClNO B2882954 6-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride CAS No. 2172539-67-0

6-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride

Cat. No.: B2882954
CAS No.: 2172539-67-0
M. Wt: 211.69
InChI Key: NUZPLJVBAPSYSQ-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride is a bicyclic organic compound featuring a partially hydrogenated naphthalene (tetralone) backbone substituted with an aminomethyl group at the 6-position, stabilized as a hydrochloride salt. Key properties include:

  • Molecular formula: C₁₁H₁₄ClNO (base: C₁₁H₁₃NO) .
  • CAS number: 933722-59-9 (base compound) and 23898-59-1 (hydrochloride form) .
  • Molecular weight: ~211.69 g/mol (estimated for hydrochloride; base: 175.23 g/mol) .
  • Applications: Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals. Its structural features, such as the tetralone scaffold and amine functionality, make it a versatile building block for drug discovery .

Properties

IUPAC Name

6-(aminomethyl)-3,4-dihydro-2H-naphthalen-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13;/h4-6H,1-3,7,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZPLJVBAPSYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)CN)C(=O)C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride, also known as 6-amino-1,2,3,4-tetrahydronaphthalen-1-one (CAS Number: 3470-53-9), is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H11NO
  • Molar Mass : 161.20 g/mol
  • Density : 1.193 g/cm³ (predicted)
  • Melting Point : 130 °C
  • Solubility : Soluble in water and organic solvents

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as an intermediate in the synthesis of various pharmaceuticals. Its structural features suggest potential interactions with biological targets that could lead to therapeutic effects.

Anticonvulsant Activity

Research indicates that derivatives of tetrahydronaphthalene compounds exhibit anticonvulsant properties. For instance, compounds similar to 6-(aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-one have been shown to eliminate tonic extensor phases in animal models of seizures, suggesting a protective effect against convulsions .

Anticancer Potential

Several studies have highlighted the anticancer potential of naphthalene derivatives. For example:

  • Compounds with naphthalene structures have demonstrated significant cytotoxicity against various cancer cell lines including HeLa and A549 cells .
  • The presence of specific substituents on the naphthalene ring has been linked to enhanced antiproliferative activity. For instance, certain derivatives showed IC50 values indicating effective growth inhibition in cancer cells .

Antimicrobial Activity

Compounds related to 6-(aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-one have exhibited antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Research Findings and Case Studies

StudyCompound TestedBiological ActivityFindings
6-Amino DerivativesAnticonvulsantShowed protection against seizures in animal models.
Naphthalene DerivativesAnticancerSignificant cytotoxicity against HeLa and A549 cells (IC50 values < 250 µg/mL).
Various Naphthalene CompoundsAntimicrobialEffective against E. coli and Staphylococcus aureus with MIC values < 100 µg/mL.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are hypothesized to involve:

  • Receptor Interaction : Potential binding to neurotransmitter receptors influencing seizure activity.
  • Cell Cycle Disruption : Inducing apoptosis in cancer cells by disrupting cell cycle progression.
  • Membrane Disruption : Interfering with bacterial cell membrane integrity leading to cell lysis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications
6-(Aminomethyl)-1-tetralone hydrochloride 6-aminomethyl, hydrochloride salt C₁₁H₁₄ClNO ~211.69 23898-59-1 Intermediate for dopamine agonists; high synthetic versatility .
6-Methoxy-1-tetralone 6-methoxy C₁₁H₁₂O₂ 176.21 1078-19-9 Precursor for fragrances and pharmaceuticals; methoxy group enhances lipophilicity .
Rotigotine Hydrochloride 6-(thiophen-2-yl)ethylamino, hydroxy C₁₉H₂₅NOS·HCl 351.93 99755-59-6 Dopamine agonist for Parkinson’s disease; demonstrates therapeutic substitution patterns .
6-Bromo-1-tetralone amine hydrochloride 6-bromo, amine hydrochloride C₁₀H₁₁BrClN 268.56 1810069-90-9 Bromine substitution enhances electrophilic reactivity for cross-coupling reactions .
(R)-6-Chloro-1-tetralone amine hydrochloride 6-chloro, chiral center (R-configuration) C₁₀H₁₃Cl₂N 218.12 1810074-75-9 Chloro substituent improves metabolic stability; used in enantioselective synthesis .
6-Methyl-1-tetralone amine hydrochloride 6-methyl, amine hydrochloride C₁₁H₁₆ClN 197.7 2097938-61-7 Methyl group increases hydrophobicity; potential CNS drug candidate .

Structural and Functional Analysis

  • Substituent Effects: Electron-Withdrawing Groups (e.g., Br, Cl): Bromo and chloro derivatives (e.g., 6-bromo and 6-chloro analogues) exhibit enhanced reactivity in Suzuki-Miyaura cross-coupling reactions, making them valuable for constructing complex aryl-aryl bonds . Electron-Donating Groups (e.g., OCH₃, CH₃): Methoxy and methyl groups improve lipophilicity, aiding blood-brain barrier penetration. For example, Rotigotine’s thiophene-ethylamino group confers dopamine receptor affinity . Aminomethyl Group: The primary amine in 6-(aminomethyl)-1-tetralone hydrochloride allows for facile derivatization (e.g., amide bond formation), critical for prodrug development .
  • Pharmacological Relevance: Rotigotine hydrochloride highlights how tetrahydronaphthalenone derivatives can be optimized for CNS targets. Its hydroxy and thiophene groups are crucial for dopamine D2/D3 receptor binding . In contrast, the simpler 6-methyl and 6-chloro derivatives (e.g., –12) are often intermediates rather than final drugs, emphasizing their role in early-stage synthesis .
  • Synthetic Utility :

    • The hydrochloride salt form (common in –12) improves solubility in polar solvents, facilitating purification and handling .
    • Bromo-substituted derivatives () are pivotal in palladium-catalyzed reactions, whereas methoxy analogues () are preferred in Friedel-Crafts alkylation .

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